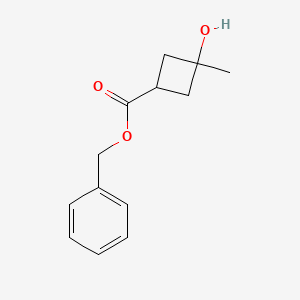
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
Descripción general
Descripción
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate, also known as BHMC, is an important organic compound that has a wide range of applications in the scientific research and industrial fields. BHMC is a cyclic ester of the hydroxy-methylcyclobutane carboxylic acid and is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and intermediates for industrial processes. BHMC is also an important intermediate in the synthesis of several biologically active compounds, such as antibiotics, antifungals, and antivirals.
Aplicaciones Científicas De Investigación
Cytochrome P450 Enzyme Activity
The study of cytochrome P450 enzymes, particularly P4502C and 3A, involves the oxidation of polycyclic hydrocarbons, which is relevant to understanding the metabolism of various compounds, including benzyl derivatives (Yun, Shimada, & Guengerich, 1992).
Synthesis of Cyclobutanone Derivatives
Efficient routes to synthesize 3-substituted cyclobutanone derivatives, which include compounds like benzyl 3-hydroxy-3-methylcyclobutanecarboxylate, are crucial in organic synthesis and pharmaceutical research (Kabalka & Yao, 2003).
Development of Cyclic Dipeptidyl Ureas
In the field of medicinal chemistry, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which involve benzyl derivatives, is significant for developing new classes of compounds with potential therapeutic applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Base-Induced Ring Cleavage Studies
Research on the base-induced ring cleavage of cyclobutabenzene derivatives, including benzyl variants, aids in understanding reaction mechanisms and stability of carbanions, which are important in synthetic chemistry (Gokhale & Schiess, 1998).
Analogs of Threonine Synthesis
Studies on synthesizing cyclobutyl-containing rigid analogs of threonine, where benzyl 3-hydroxy-3-methylcyclobutanecarboxylate can be a precursor, contribute to understanding the structure and properties of amino acids and their analogs (Feskov, Chernykh, Kondratov, Klyachina, Daniliuc, & Haufe, 2017).
Propiedades
IUPAC Name |
benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(15)7-11(8-13)12(14)16-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVTFZFBYSFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

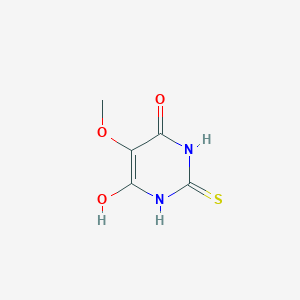
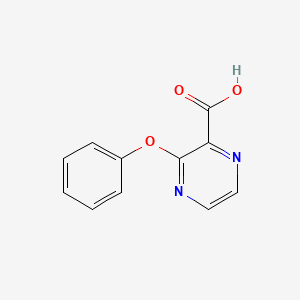
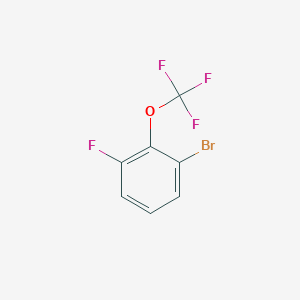
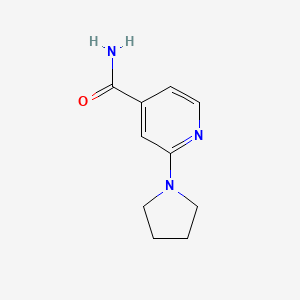
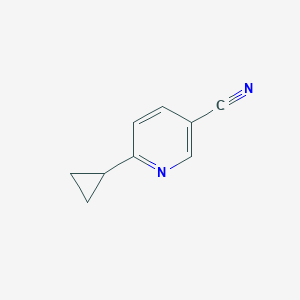
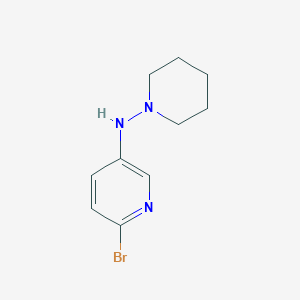
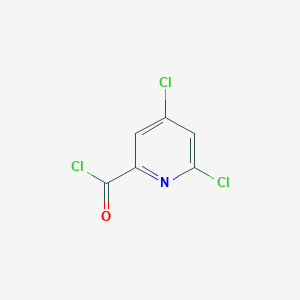
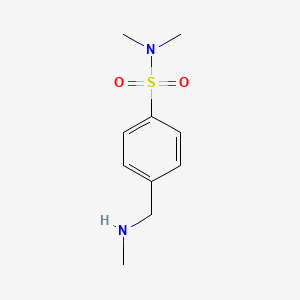
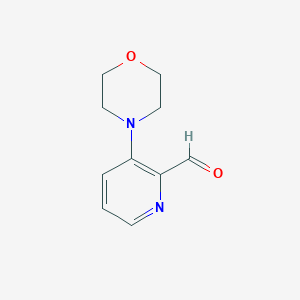
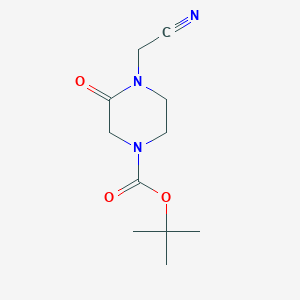
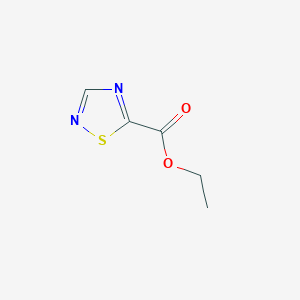
![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)
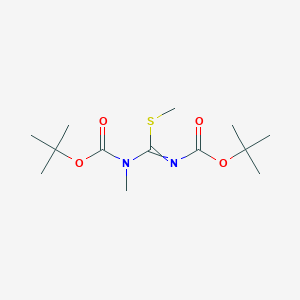
![[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1396677.png)